molecular formula C10H11BrOS B114467 (1-Bromocyclopentyl)-2-thienyl ketone CAS No. 94139-04-5

(1-Bromocyclopentyl)-2-thienyl ketone

Cat. No.: B114467
CAS No.: 94139-04-5
M. Wt: 259.16 g/mol
InChI Key: ZUMUBEYQNBPOND-UHFFFAOYSA-N
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Description

(1-Bromocyclopentyl)-2-thienyl ketone: is an organic compound that features a bromocyclopentyl group attached to a thienyl ketone

Scientific Research Applications

Chemistry: In chemistry, (1-Bromocyclopentyl)-2-thienyl ketone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various industrial processes .

Mechanism of Action

Target of Action

It is known that brominated ketones, such as this compound, often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of (1-Bromocyclopentyl)-2-thienyl ketone involves a process known as alpha halogenation of ketones . This process begins with the protonation of the carbonyl oxygen, followed by the removal of an alpha-hydrogen to form an enol . The enol then reacts with a halogen, forming an oxonium ion intermediate with a carbon-halogen sigma bond in the alpha position . This reaction can lead to various changes in the target molecules, altering their function and potentially leading to various downstream effects .

Biochemical Pathways

The alpha halogenation process can potentially affect various biochemical pathways, particularly those involving the metabolism of ketones . The resulting changes can have various downstream effects, potentially leading to alterations in cellular function .

Pharmacokinetics

It is known that the bioavailability of such compounds can be influenced by various factors, including their chemical structure, the route of administration, and the presence of other compounds in the body .

Result of Action

It is known that brominated ketones can have various effects at the molecular and cellular level, potentially leading to alterations in cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

Future Directions

The future directions for research on “(1-Bromocyclopentyl)-2-thienyl ketone” would depend on its potential applications. If it has interesting chemical properties or could be used to synthesize other useful compounds, it might be a subject of future study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclopentyl)-2-thienyl ketone typically involves the bromination of cyclopentyl ketone followed by the introduction of a thienyl group. One common method involves the reaction of cyclopentyl ketone with bromine in the presence of a suitable solvent such as dichloromethane. The resulting bromocyclopentyl ketone is then reacted with a thienyl compound under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclopentyl)-2-thienyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • (1-Bromocyclopentyl)-2-chlorophenyl ketone
  • (1-Bromocyclopentyl)-2-methylphenyl ketone
  • (1-Bromocyclopentyl)-2-nitrophenyl ketone

Comparison: Compared to these similar compounds, (1-Bromocyclopentyl)-2-thienyl ketone is unique due to the presence of the thienyl group. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

(1-bromocyclopentyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrOS/c11-10(5-1-2-6-10)9(12)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMUBEYQNBPOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240797
Record name (1-Bromocyclopentyl)-2-thienyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94139-04-5
Record name (1-Bromocyclopentyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94139-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Bromocyclopentyl)-2-thienyl ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Bromocyclopentyl)-2-thienyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromocyclopentyl)-2-thienyl ketone
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